L-Alanyl-L-alanyl-N-butyl-L-alaninamide
Description
Significance of Short Peptide Derivatives in Molecular Science
Short peptide derivatives, typically consisting of two to ten amino acids, occupy a unique chemical space between small molecules and larger proteins. This intermediate size imparts a combination of desirable characteristics, such as the high specificity and potency of proteins, with some of the favorable pharmacokinetic properties of small molecules. researchgate.net The modification of short peptides, such as through N-alkylation of the amide bond, can further enhance their stability against enzymatic degradation, a common challenge in the development of peptide-based therapeutics. nih.gov These modifications can significantly influence the peptide's conformational flexibility and its ability to interact with biological targets. nih.gov The versatility of short peptides has led to their application in various fields, including drug delivery, the development of antimicrobial agents, and as tools for studying protein-protein interactions. nih.gov
Overview of Oligopeptide Amide Systems in Academic Inquiry
Oligopeptide amide systems are a subject of extensive academic inquiry due to their prevalence in biological systems and their utility in medicinal chemistry. The C-terminal amide is a common feature in many naturally occurring peptides, where it plays a crucial role in their biological activity and stability. youtube.com In the laboratory, the synthesis of peptide amides, including N-alkylated variants, is a well-established field. nih.govnih.gov Techniques such as solid-phase peptide synthesis (SPPS) have been adapted to allow for the efficient production of these modified peptides. google.comwikipedia.org The resulting oligopeptide amides are often studied to understand how modifications to the C-terminus affect the molecule's physicochemical properties, such as its solubility, lipophilicity, and conformational preferences. researchgate.netresearchgate.net Analytical techniques like mass spectrometry are indispensable for the characterization of these compounds, providing detailed information about their structure and purity. nih.govacs.org
Scope and Research Focus on L-Alanyl-L-alanyl-N-butyl-L-alaninamide
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological environments. The following table provides an overview of these predicted properties.
| Property | Predicted Value | Significance |
| Molecular Formula | C16H32N4O3 | Defines the elemental composition of the molecule. |
| Molecular Weight | 328.45 g/mol | Influences diffusion rates and pharmacokinetic properties. |
| LogP | ~0.5 - 1.5 | Indicates the lipophilicity of the compound, affecting membrane permeability. |
| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors affects solubility and molecular interactions. |
| Polar Surface Area | ~117 Ų | Relates to the molecule's ability to permeate biological membranes. |
Note: The values in this table are estimates based on the chemical structure of this compound and have not been experimentally verified.
Synthesis and Characterization
The synthesis of this compound would typically be achieved through solid-phase peptide synthesis (SPPS). google.com This method involves the sequential addition of protected L-alanine amino acids to a solid support, followed by the coupling of N-butylamine to the C-terminus. The final step involves the cleavage of the peptide from the resin and the removal of all protecting groups. wikipedia.org
Characterization of the synthesized peptide would involve a combination of analytical techniques. High-performance liquid chromatography (HPLC) would be used to purify the compound and assess its purity. Mass spectrometry would be employed to confirm the molecular weight and sequence of the peptide. nih.gov Nuclear magnetic resonance (NMR) spectroscopy could provide detailed information about the three-dimensional structure and conformational dynamics of the molecule in solution.
Structural and Conformational Analysis
The conformational properties of this compound are of significant interest due to its alanine-rich composition. Peptides rich in alanine (B10760859) have a known propensity to adopt helical secondary structures, such as α-helices or 3₁₀-helices. acs.orgacs.org The presence of the N-butyl group at the C-terminus could potentially influence the stability of these helical conformations. Computational modeling and spectroscopic techniques like circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy would be valuable tools for investigating the secondary structure of this peptide in different solvent environments. nih.gov These studies would provide insights into how the N-butyl amide modification modulates the conformational landscape of a short alanine peptide.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50722-49-1 |
|---|---|
Molecular Formula |
C13H26N4O3 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C13H26N4O3/c1-5-6-7-15-12(19)9(3)17-13(20)10(4)16-11(18)8(2)14/h8-10H,5-7,14H2,1-4H3,(H,15,19)(H,16,18)(H,17,20)/t8-,9-,10-/m0/s1 |
InChI Key |
ZRWPSAWKLUSHKD-GUBZILKMSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for L Alanyl L Alanyl N Butyl L Alaninamide
Strategic Approaches for Peptide Amide Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a highly efficient method for assembling peptide chains. nih.govbachem.comwikipedia.org In this technique, the peptide is constructed in a stepwise manner while being anchored to an insoluble polymeric support, which simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration. bachem.comnih.gov
For the synthesis of a C-terminal N-alkyl amide like L-Alanyl-L-alanyl-N-butyl-L-alaninamide, the process begins with the selection of an appropriate resin. A common approach involves using a resin that facilitates the release of a C-terminal amide, such as a Rink Amide or PAL (Peptide Amide Linker) resin. nih.gov The N-butyl group can be introduced onto the resin-bound amine prior to the coupling of the first amino acid. One effective method for this N-alkylation is the Fukuyama amine synthesis. nih.gov
The general SPPS cycle for assembling the peptide chain would proceed as follows, typically using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry:
| Step | Procedure | Typical Reagents | Purpose |
|---|---|---|---|
| 1. Resin Preparation | N-alkylation of an amide linker-resin. | Amide resin (e.g., PAL-PEG-PS), an o-nitrobenzenesulfonyl (oNBS) protecting group, an alkylating agent (e.g., butyl iodide), and a base. | To introduce the N-butyl group onto the solid support, which will become the C-terminal modification. nih.gov |
| 2. First Amino Acid Coupling | Coupling of the first Fmoc-protected L-alanine (Fmoc-L-Ala-OH) to the N-butylated resin. | Fmoc-L-Ala-OH, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA). | To attach the C-terminal amino acid to the modified support. |
| 3. Nα-Deprotection | Removal of the Fmoc protecting group from the N-terminus of the resin-bound alanine (B10760859). | A solution of piperidine (B6355638) in a solvent like DMF. | To expose the free amino group for the next coupling reaction. bachem.com |
| 4. Second Amino Acid Coupling | Coupling of the second Fmoc-L-Ala-OH to the deprotected N-terminus. | Fmoc-L-Ala-OH, coupling agent, and base. | To elongate the peptide chain. |
| 5. Iteration | Repetition of the deprotection (Step 3) and coupling (Step 4) cycles for the final L-alanine residue. | Piperidine/DMF; Fmoc-L-Ala-OH, coupling agent, base. | To complete the tripeptide sequence. peptide.com |
| 6. Cleavage and Deprotection | Cleavage of the completed peptide from the resin and simultaneous removal of any side-chain protecting groups. | A strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers. | To release the final crude peptide product into solution. lcms.cz |
Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out all reactions in a homogeneous solution phase. wikipedia.orgresearchgate.net While often more labor-intensive due to the need for purification of intermediates after each step, it remains valuable for large-scale synthesis. wikipedia.org
The synthesis of this compound in solution would likely be performed in a stepwise C-to-N direction. The process would begin with the synthesis of the C-terminal N-butyl-L-alaninamide.
| Step | Reaction | Key Reagents |
|---|---|---|
| 1. C-Terminal Amide Formation | An N-terminally protected L-alanine (e.g., Boc-L-Ala-OH) is coupled with n-butylamine. | Boc-L-Ala-OH, n-butylamine, coupling agent (e.g., DCC, EDC). |
| 2. N-Terminal Deprotection | The Boc protecting group is removed from the newly formed Boc-L-Ala-NH-butyl. | Trifluoroacetic Acid (TFA) or HCl in dioxane. researchgate.net |
| 3. Dipeptide Formation | The resulting H-L-Ala-NH-butyl is coupled with a second molecule of N-protected L-alanine (Boc-L-Ala-OH). | Boc-L-Ala-OH, coupling agent, base. |
| 4. Iteration | The deprotection (Step 2) and coupling (Step 3) steps are repeated with a third molecule of Boc-L-Ala-OH. | TFA; Boc-L-Ala-OH, coupling agent. |
| 5. Final Deprotection | The N-terminal Boc group is removed from the fully assembled protected tripeptide. | TFA or HCl in dioxane. |
Chemical Principles in the Formation of Peptide Bonds and Amide Modifications
The core of peptide synthesis lies in the formation of the peptide bond, which is a type of amide bond. wikipedia.org This bond is formed when the carboxyl group of one amino acid reacts with the amino group of another, resulting in the elimination of a water molecule in a dehydration or condensation reaction. wikipedia.orgbyjus.comaatbio.com
Chemically, this process is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group. aatbio.com To facilitate this reaction and prevent an unproductive acid-base reaction, the carboxylic acid must first be "activated". This is achieved using coupling reagents (such as carbodiimides like DCC or uronium salts like HBTU), which convert the carboxyl's hydroxyl group into a better leaving group, thereby increasing the carbonyl carbon's susceptibility to nucleophilic attack. researchgate.net
The resulting peptide bond exhibits unique characteristics due to resonance stabilization. The delocalization of electrons between the oxygen, carbon, and nitrogen atoms gives the C-N bond partial double-bond character. byjus.com This makes the peptide bond rigid and planar, a feature that is crucial for the defined structures of larger proteins. byjus.com
The C-terminal N-butyl amide modification is simply a variation of this principle, where the nucleophile is n-butylamine instead of another amino acid. The same principles of carboxyl activation apply to form the final amide bond of the peptide chain.
Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Product
Following synthesis, the crude peptide product is a mixture containing the target molecule as well as impurities from incomplete reactions or side reactions. lcms.cz Therefore, rigorous purification and characterization are essential.
Purification: The most common and effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.cznih.gov In this technique, the crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent, which improves peak shape and chromatographic separation. lcms.czselectscience.net
Characterization: Once purified, the identity and purity of this compound must be confirmed.
| Technique | Purpose | Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | To confirm the molecular weight of the final product and any intermediates. | Provides the mass-to-charge (m/z) ratio, which can be used to calculate the exact molecular mass, confirming the correct peptide was synthesized. nih.govwaters.com |
| Tandem Mass Spectrometry (MS/MS) | To verify the amino acid sequence. | The peptide is fragmented, and the masses of the resulting fragments are analyzed to confirm the sequence of alanine residues. waters.com |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A chromatogram is produced showing a major peak for the target peptide and minor peaks for any impurities. The relative area of the major peak is used to quantify purity. lcms.cz |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information. | 1H and 13C NMR spectra can confirm the presence of all expected chemical groups (e.g., alanine methyl groups, butyl chain methylene (B1212753) groups, amide protons) and their connectivity, providing unambiguous structural proof. |
Conformational Analysis of L Alanyl L Alanyl N Butyl L Alaninamide
Theoretical Frameworks and Models for Peptide Conformation
Theoretical approaches provide a foundational understanding of the possible three-dimensional arrangements of a peptide by exploring its potential energy surface. These methods are crucial for interpreting experimental data and for predicting the most stable conformations.
Dihedral Angle Space Exploration and Energy Landscapes
The conformation of a peptide backbone is primarily defined by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). libretexts.org These angles describe the rotation around the N-Cα and Cα-C' bonds, respectively. The exploration of all possible (φ, ψ) combinations for each residue generates a conformational energy landscape, where low-energy regions correspond to stable conformations. nih.govpnas.org
For a tripeptide like L-Alanyl-L-alanyl-N-butyl-L-alaninamide, the energy landscape can be complex. However, due to steric hindrance between atoms, only certain combinations of φ and ψ angles are energetically favorable. These allowed regions are famously depicted in a Ramachandran plot. libretexts.orgstackexchange.com For L-alanine, a residue with a small methyl side chain, the allowed regions in the Ramachandran plot are relatively large, encompassing areas corresponding to right-handed α-helices, β-sheets, and other turn structures. stackexchange.com Computational methods, such as molecular dynamics and Monte Carlo simulations, are employed to systematically explore this conformational space and identify the most probable structures. nih.gov The energy landscape of alanine-rich peptides is often characterized by multiple basins, representing different stable secondary structures. pnas.orgnih.gov
Influence of Alanine (B10760859) Residues and N-Butyl Modification on Backbone and Side-Chain Conformations
The repeating L-alanine residues in this compound significantly influence its conformational preferences. Alanine has a high propensity to form α-helical structures due to its small, non-reactive side chain which does not sterically hinder the formation of the characteristic hydrogen bond pattern of the α-helix. nih.gov However, in a short peptide, the formation of a stable α-helix is less likely, and other conformations such as β-turns or extended structures may be more prevalent. The presence of multiple alanine residues can lead to a more defined, albeit flexible, structure compared to peptides with a more varied amino acid composition. iu.edu
The N-butyl modification at the C-terminus introduces additional conformational flexibility. This alkyl chain can adopt various spatial arrangements, which can, in turn, influence the conformation of the adjacent alanine residue and potentially the entire peptide backbone. The hydrophobic nature of the N-butyl group might also promote specific folded conformations in aqueous environments to minimize its exposure to the solvent. N-alkylation of the peptide backbone is known to affect conformational rigidity and can modulate torsional preferences. ub.edu
Experimental Spectroscopic Probes for Conformational Elucidation
Experimental techniques are essential to validate and refine the theoretical models of peptide conformation. Spectroscopic methods provide data on the average solution-state structure and dynamics of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Key NMR parameters used in conformational analysis include:
Nuclear Overhauser Effect (NOE): Provides information about the through-space proximity of protons. Strong NOE signals between protons that are distant in the primary sequence are indicative of a folded conformation.
Coupling Constants (J-couplings): The magnitude of J-couplings between adjacent protons, particularly the ³J(HN,Hα) coupling, can be related to the backbone dihedral angle φ via the Karplus equation.
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can provide clues about the secondary structure. springernature.com For example, Cα and Cβ chemical shifts are known to correlate with backbone conformation. berkeley.edu
For this compound, a combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be required to assign all proton resonances and to identify key NOE constraints. These experimental constraints can then be used in conjunction with computational modeling to generate a family of structures that are consistent with the NMR data, providing a detailed picture of the peptide's solution-state conformation. researchgate.net
Table 1: Representative NMR Parameters and Their Structural Implications
| NMR Parameter | Information Gained | Typical Values for Secondary Structures |
| ³J(HN,Hα) | Backbone dihedral angle φ | α-helix: ~4 Hzβ-sheet: ~8-10 Hz |
| Cα Chemical Shift | Backbone conformation | α-helix: Shifted downfieldβ-sheet: Shifted upfield |
| NOE (i, i+1) dαN | Distance between CαH of residue i and NH of residue i+1 | Strong for extended structures |
| NOE (i, i+3) dNN | Distance between NH of residue i and NH of residue i+3 | Characteristic of α-helices |
Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. creative-proteomics.comamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is characteristic of the peptide's secondary structure content.
Different secondary structures give rise to distinct CD spectra in the far-UV region (190-250 nm): americanpeptidesociety.org
α-helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheet: Shows a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org
Random Coil: Exhibits a strong negative band below 200 nm.
For this compound, the CD spectrum would provide a qualitative and quantitative estimation of its average secondary structure content in solution. creative-proteomics.com Given its short length and the high helical propensity of alanine, the spectrum might show features of a nascent helix or a combination of turn and random coil structures.
Table 2: Characteristic CD Spectral Features for Different Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-helix | Positive at ~192 nm, Negative at ~208 nm and ~222 nm |
| β-sheet | Negative at ~217 nm, Positive at ~195 nm |
| Random Coil | Negative below 200 nm |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies for Amide Conformational States
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the peptide bonds (amide groups), which are sensitive to the peptide's conformation and hydrogen bonding patterns. umich.eduumich.edusemanticscholar.org
The most informative vibrational bands for peptide conformational analysis are:
Amide I (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration. The frequency of this band is highly sensitive to the secondary structure. For example, α-helices typically show an Amide I band around 1650 cm⁻¹, while β-sheets exhibit a band around 1630 cm⁻¹. nih.gov
Amide II (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Amide III (1220-1330 cm⁻¹): A complex band involving C-N stretching and N-H bending.
By analyzing the positions and shapes of these amide bands, it is possible to deduce the predominant secondary structural elements present in this compound. nih.gov
Table 3: Typical Amide I Frequencies for Different Secondary Structures
| Secondary Structure | Amide I Frequency (cm⁻¹) |
| α-helix | ~1650-1658 |
| β-sheet | ~1620-1640 |
| β-turn | ~1660-1685 |
| Random Coil | ~1640-1650 |
Due to a lack of specific research findings on the conformational analysis, flexibility, and dynamic behavior of this compound in the provided search results, a detailed article with data tables on this specific compound cannot be generated at this time. Scientific literature on analogous small peptides suggests that such molecules possess considerable conformational flexibility, but direct studies on this compound are not available.
Molecular Interactions and Their Role in L Alanyl L Alanyl N Butyl L Alaninamide Systems
Non-Covalent Interactions Governing Intramolecular and Intermolecular Associations
The structural and functional characteristics of L-Alanyl-L-alanyl-N-butyl-L-alaninamide are fundamentally directed by a network of non-covalent interactions. These forces, although individually weak, collectively establish the peptide's conformational preferences and its ability to associate with other molecules. The primary non-covalent forces at play include hydrogen bonds within the peptide backbone and between side chains, hydrophobic interactions originating from the N-butyl group, and electrostatic contributions that become prominent in charged states.
Hydrogen Bonding Networks within the Peptide Backbone and Side Chains
Hydrogen bonds are paramount to the structural integrity of peptides. In this compound, a series of intramolecular hydrogen bonds can form between the amide protons (N-H) and carbonyl oxygens (C=O) of the alanine (B10760859) residues. These interactions are crucial for the formation of stable secondary structures, such as β-turns or helical folds. Intermolecularly, these same groups can participate in hydrogen bonding with neighboring peptide molecules, leading to the formation of larger aggregates like β-sheets. The terminal amino and amide groups also represent key sites for hydrogen bond donation and acceptance, further contributing to the stability of assembled structures. The specific geometry and strength of these hydrogen bond networks are highly dependent on the peptide's conformation and its surrounding environment.
Hydrophobic Interactions Driven by the N-Butyl Moiety
The introduction of the N-butyl group at the C-terminus of the alaninamide imparts a significant hydrophobic character to the molecule. In aqueous environments, this nonpolar alkyl chain drives hydrophobic interactions, a phenomenon where nonpolar groups self-associate to minimize their contact with water molecules. This effect is a primary driver for the intramolecular folding of the peptide, where the N-butyl group may be sequestered in a hydrophobic core, shielded from the aqueous solvent. Intermolecularly, the hydrophobic interactions involving the N-butyl moiety can promote the aggregation of peptide molecules, forming micelle-like structures or hydrophobic patches within larger assemblies. The entropic gain from the release of ordered water molecules surrounding the hydrophobic chains is the thermodynamic driving force for these associations.
Electrostatic Contributions in Zwitterionic States or Charged Environments
Under physiological pH conditions, the terminal amino group of this compound is expected to be protonated (-NH3+), while the C-terminal amide remains neutral. In more acidic or basic environments, the net charge of the molecule can change. These charges introduce significant electrostatic interactions. In a zwitterionic state, intramolecular electrostatic attraction between the positively charged N-terminus and a partially negative carbonyl oxygen can influence the peptide's conformation. Intermolecularly, electrostatic repulsions between like charges can prevent aggregation, while attractions between opposite charges can facilitate ordered assembly. The presence of ions in the surrounding medium can screen these electrostatic interactions, thereby modulating the strength and range of their influence on the peptide's structure and association.
Influence of Solvent Environment on Molecular Interactions
The nature of the solvent plays a critical role in modulating the balance of non-covalent interactions within and between molecules of this compound. In polar protic solvents like water, the formation of intermolecular hydrogen bonds between peptide molecules is in competition with hydrogen bonding to the solvent. As described, water also drives the hydrophobic interactions of the N-butyl group.
| Interaction Type | Key Molecular Features Involved | Primary Role |
| Hydrogen Bonding | Amide protons (N-H), Carbonyl oxygens (C=O) of the peptide backbone | Stabilizes secondary structures (e.g., β-turns, helices) and facilitates intermolecular aggregation (e.g., β-sheets). |
| Hydrophobic Interactions | N-butyl group, Alanine methyl side chains | Drives intramolecular folding to sequester nonpolar groups and promotes intermolecular self-assembly in aqueous solutions. |
| Electrostatic Interactions | Terminal amino group (-NH3+), Partial charges on carbonyl oxygens | Influences conformation through intramolecular attractions/repulsions and modulates intermolecular association based on charge state. |
Self Assembly and Supramolecular Organization of L Alanyl L Alanyl N Butyl L Alaninamide
Fundamental Principles of Peptide Self-Assembly
The self-assembly of peptides is a complex process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, van der Waals forces, and electrostatic interactions. nih.govnih.gov These forces cooperatively drive peptide monomers to organize into ordered, hierarchical structures. The final architecture of the assembled state is intrinsically linked to the amino acid sequence, as well as external conditions such as solvent, temperature, and pH.
The self-assembly of peptides is a thermodynamically driven process, where the system seeks to achieve a minimum free energy state. acs.org The process is influenced by both enthalpic and entropic contributions. Enthalpically, the formation of stable intermolecular interactions, such as hydrogen bonds and π-π stacking (in aromatic residues), is favorable. digitellinc.com Entropically, the release of ordered water molecules from hydrophobic regions of the peptide into the bulk solvent provides a significant driving force for assembly. acs.org
Kinetics, however, plays a crucial role in determining the pathway of assembly and the final morphology of the resulting structures. digitellinc.com The self-assembly process is not always a straightforward progression to the most thermodynamically stable state. Kinetically trapped, metastable structures can also form and persist. digitellinc.com Factors that influence the rate of assembly, such as concentration and temperature, can therefore have a profound impact on the supramolecular organization.
Table 1: Thermodynamic and Kinetic Factors in Peptide Self-Assembly
| Factor | Thermodynamic Influence | Kinetic Influence |
|---|---|---|
| Hydrogen Bonding | Enthalpically favorable, contributes to the stability of the final structure. | Directs the initial association and alignment of peptide monomers. |
| Hydrophobic Interactions | Entropically driven by the release of water molecules, a major driving force for assembly. | Accelerates the initial aggregation of nonpolar regions. |
| Electrostatic Interactions | Can be attractive or repulsive, influencing the packing and stability of the assembled state. | Can either promote or hinder the approach of peptide monomers, affecting the rate of assembly. |
| Concentration | Higher concentrations favor the assembled state by increasing the probability of intermolecular interactions. | Increases the rate of nucleation and elongation. |
| Temperature | Affects the balance between enthalpic and entropic contributions; can either promote or disrupt assembly depending on the dominant forces. | Influences the rate of molecular motion and the frequency of effective collisions. |
The formation of ordered supramolecular structures from peptide monomers typically follows a nucleation-elongation mechanism. This process is characterized by two distinct phases: nucleation and elongation.
Nucleation is the initial and often rate-limiting step, where a small number of peptide monomers associate to form a stable nucleus or seed. This process is thermodynamically unfavorable due to the loss of translational and rotational entropy of the individual monomers and the relatively small number of stabilizing intermolecular interactions in the small nucleus.
Once a stable nucleus is formed, the elongation phase begins. In this phase, additional monomers are sequentially added to the growing nucleus, leading to the formation of larger, ordered structures such as nanofibers or nanotubes. mdpi.com This step is generally much faster than nucleation because the addition of each monomer is stabilized by a larger number of favorable intermolecular interactions with the existing structure. The kinetics of this process can often be described by a sigmoidal growth curve, with a lag phase corresponding to nucleation, followed by a rapid growth phase (elongation), and finally a plateau phase where equilibrium is reached. nih.gov
Impact of N-Butyl Substitution on Self-Assembly Propensity and Morphology
The increased hydrophobicity, driven by the four-carbon alkyl chain, is expected to be a major contributor to the self-assembly process. nih.govnih.gov In an aqueous environment, the hydrophobic butyl groups will tend to sequester themselves away from water molecules, promoting intermolecular association to form a hydrophobic core. nih.gov This hydrophobic collapse is a powerful driving force that can significantly lower the critical concentration required for self-assembly compared to the unmodified peptide.
The presence of the butyl group can also influence the morphology of the resulting supramolecular structures. While the peptide backbone dictates the potential for hydrogen bonding and the formation of secondary structures like β-sheets, the steric bulk and hydrophobic nature of the butyl group will affect how these sheets pack together. mdpi.com It is plausible that the N-butyl substitution could favor the formation of structures with a high degree of hydrophobic core sequestration, such as nanofibers with a distinct hydrophobic interior and a more hydrophilic exterior. The length of the alkyl chain is a critical determinant of the final morphology; for instance, shorter chains might favor micellar or spherical aggregates, while longer chains often lead to the formation of more extended, fibrillar structures. researchgate.net
Table 2: Predicted Impact of N-Butyl Substitution on Self-Assembly Parameters
| Parameter | Unmodified Tripeptide | N-Butyl Substituted Tripeptide | Rationale for Change |
|---|---|---|---|
| Critical Aggregation Concentration (CAC) | Higher | Lower | Increased hydrophobicity drives assembly at lower concentrations. |
| Driving Force for Assembly | Primarily hydrogen bonding | Enhanced hydrophobic interactions in addition to hydrogen bonding. | The butyl group introduces a significant hydrophobic component. |
| Predominant Morphology | Potentially amorphous aggregates or soluble | Likely to form well-defined nanofibers or nanotubes. | The balance between hydrogen bonding and increased hydrophobicity favors ordered structures. |
| Kinetic Barrier to Nucleation | Higher | Lower | The strong hydrophobic effect can accelerate the formation of initial aggregates. |
Characterization of Supramolecular Architectures
A variety of analytical techniques are employed to characterize the morphology and internal structure of the self-assembled architectures formed by L-Alanyl-L-alanyl-N-butyl-L-alaninamide.
The macroscopic and microscopic morphology of the self-assembled structures is typically investigated using imaging techniques.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for directly visualizing the size, shape, and surface features of the assembled nanostructures. mdpi.com These techniques can reveal whether the peptides form nanofibers, nanotubes, nanospheres, or other morphologies.
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of the assembled structures. mdpi.com AFM can be used to determine the height, width, and periodicity of fibrillar structures and can be performed in both air and liquid environments.
Understanding the molecular arrangement within the self-assembled state is crucial for elucidating the mechanism of assembly.
Circular Dichroism (CD) Spectroscopy is used to probe the secondary structure of the peptides within the assembly. The presence of characteristic signals, such as a minimum around 218 nm, can indicate the formation of β-sheet structures, which are common motifs in self-assembling peptides.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the hydrogen bonding patterns within the assembled structure. A shift in the amide I band (around 1650 cm⁻¹) to lower wavenumbers (typically 1620-1640 cm⁻¹) is indicative of the formation of intermolecular β-sheets.
X-ray Diffraction (XRD) can be used to determine the presence of long-range order and to measure characteristic spacings between peptide chains within the assembled structure, providing insights into the packing of the molecules.
Computational and Theoretical Investigations of L Alanyl L Alanyl N Butyl L Alaninamide
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly Pathways
Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal detailed information about conformational dynamics and intermolecular interactions.
For L-Alanyl-L-alanyl-N-butyl-L-alaninamide, MD simulations can map its accessible conformations by monitoring the fluctuations of backbone dihedral angles (φ, ψ). Studies on analogous short alanine (B10760859) peptides, such as the alanine dipeptide, have identified key conformational states like the C5 and C7eq conformations, which interconvert on a picosecond timescale. aps.orgnih.gov Ab initio MD simulations have shown that classical force fields sometimes struggle to capture these rapid transitions, highlighting the importance of accurate underlying models. aps.orgnih.gov For the target tripeptide, simulations would reveal the conformational landscape of its three alanine residues, influenced by the steric and electronic effects of the terminal N-butylamide group.
The presence of the hydrophobic N-butyl chain introduces amphiphilicity to the peptide, suggesting a propensity for self-assembly. MD simulations are exceptionally well-suited to explore the pathways of this process. nih.govnih.gov Simulations starting from a random distribution of peptides in a solvent box would likely show an initial aggregation driven by the hydrophobic collapse of the N-butyl groups, followed by the arrangement of the peptide backbones to optimize hydrogen bonding. nih.gov This process is analogous to the self-assembly of peptide amphiphiles, which first form micelles that can subsequently organize into larger structures like nanofibers. nih.govmdpi.com Controlled MD simulation techniques can also be employed to guide the assembly process and investigate the formation of specific nanostructures, such as nanotubes. nih.govmdpi.com
Table 1: Representative Simulation Parameters for Peptide Dynamics This interactive table summarizes typical parameters used in MD simulations for studying peptide conformational dynamics and self-assembly.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, OPC | Explicitly represents the solvent environment. nih.gov |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of observable events. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Maintains constant pressure (NPT ensemble). |
| Constraints | SHAKE, LINCS | Constrains bond lengths to allow for a larger time step. pitt.edunih.gov |
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetic Landscapes
Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a highly accurate description of molecular systems by solving the electronic Schrödinger equation. nih.govuw.edu.pl These methods are computationally intensive and are typically applied to smaller systems or to generate reference data for more efficient classical models.
For this compound, QC calculations are invaluable for constructing a precise energetic landscape. By calculating the energy of the molecule across a grid of backbone dihedral angles (φ, ψ), a Ramachandran potential of mean force can be generated. This map reveals the relative energies of different conformations (e.g., α-helix, β-sheet, polyproline II helix) and the energy barriers between them. dntb.gov.ua For instance, DFT studies on alanine oligomers have been used to understand the energetics of helix formation. dntb.gov.ua
Furthermore, QC methods provide detailed information about the electronic structure, including the distribution of partial atomic charges, the nature of intramolecular hydrogen bonds, and the molecular orbitals. acs.orgnih.gov This information is critical for understanding the molecule's reactivity and non-covalent interactions. For this compound, calculations would precisely characterize the charge distribution across the peptide backbone and the N-butylamide terminus, which is essential for accurately modeling electrostatic interactions in MD simulations.
Table 2: Relative Energies of Alanine Dipeptide Conformers from QC Calculations This interactive table presents typical relative energy values for key conformations of an alanine dipeptide analog, a model for the peptide backbone, as determined by quantum chemical calculations. These values are fundamental for parameterizing and validating classical force fields.
| Conformation | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |
|---|---|---|
| C7eq (β-strand) | (-75°, 75°) | 0.00 |
| C5 (extended) | (-150°, 150°) | ~1.0 - 1.5 |
| α-helical | (-57°, -47°) | ~1.5 - 2.0 |
| C7ax | (75°, -75°) | ~2.5 - 3.0 |
Coarse-Grained Models for Large-Scale Assembly Simulations
While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively small systems and short timescales. To study the large-scale self-assembly of hundreds or thousands of peptide molecules over microseconds or longer, coarse-grained (CG) models are employed. digitellinc.comnih.gov In a CG model, groups of atoms are represented as single interaction sites or "beads," drastically reducing the number of degrees of freedom in the system. aps.org
To model this compound, a CG representation could involve:
One bead for the backbone of each alanine residue.
One bead for each alanine side chain (a methyl group).
One or two beads for the N-butyl group, representing its hydrophobic character.
The interactions between these beads are parameterized to reproduce key properties of the all-atom system, such as structural distributions or thermodynamic data. CG simulations can efficiently model the entire process of fiber or aggregate formation, from initial nucleation to the growth of large-scale structures, providing insights that are inaccessible to all-atom simulations. nih.govnih.govresearchgate.net These models are particularly powerful for exploring how factors like peptide concentration and solvent conditions influence the final morphology of the assembled material. nih.gov
Development and Validation of Force Fields for N-Alkylated Peptide Derivatives
The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field—the set of equations and parameters used to calculate the potential energy of the system. ethz.ch Standard biomolecular force fields like AMBER, CHARMM, and GROMOS are well-parameterized for natural amino acids. nih.govmdpi.com However, this compound contains a non-standard N-butylamide terminus, which requires careful parameterization.
The development of force field parameters for this new chemical group involves a multi-step process:
Quantum Chemical Calculations: High-level QC calculations (as described in section 6.2) are performed on a small model compound, such as N-butyl-L-alaninamide, to obtain reference data. This includes the equilibrium bond lengths and angles, force constants, torsional energy profiles, and partial atomic charges.
Parameter Fitting: These QC data are then used to derive the force field parameters. For example, partial charges are fitted to reproduce the quantum mechanical electrostatic potential, and dihedral parameters are adjusted to match the rotational energy barriers.
Validation: The newly developed parameters are validated by running MD simulations of the model compound and comparing the results against independent data. nih.govresearchgate.net This can involve comparing conformational preferences against QC energy landscapes or comparing simulated thermodynamic properties (e.g., hydration free energy) with experimental values, if available. nih.gov The performance of different force fields and water models can be benchmarked to select the most accurate combination for simulating the target peptide. nih.gov
This rigorous process ensures that the simulations can accurately capture the unique physical and chemical properties conferred by the N-butylamide modification. nih.gov
Advanced Characterization Techniques for L Alanyl L Alanyl N Butyl L Alaninamide Assemblies
Solid-State Nuclear Magnetic Resonance (ssNMR) for Assembled Architectures
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the atomic-level structure of non-crystalline, insoluble, self-assembled materials, which are often intractable by solution NMR or X-ray crystallography. nih.gov For assemblies of L-Alanyl-L-alanyl-N-butyl-L-alaninamide, ssNMR can provide detailed insights into the peptide's conformation, intermolecular packing, and dynamics within the assembled state.
By employing selective isotopic labeling (e.g., with ¹³C and ¹⁵N), specific atomic positions within the peptide can be targeted. nih.gov For instance, labeling the carbonyl carbon or the alpha-carbon of each alanine (B10760859) residue would allow for the determination of the backbone torsion angles (φ and ψ). These angles are definitive of the secondary structure, such as β-sheets, which are common in self-assembling peptides. nih.gov
Studies on the model tripeptide Ala-Ala-Ala have demonstrated the sensitivity of ssNMR to different assembled forms. For example, ¹⁷O ssNMR has been used to distinguish between parallel and anti-parallel β-sheet arrangements by observing differences in the ¹⁷O chemical shifts, which are influenced by the local hydrogen-bonding environment and molecular packing. nih.gov Such distinctions would be critical in understanding the supramolecular architecture of this compound assemblies. Two-dimensional correlation experiments, such as ¹³C-¹³C or ¹³C-¹⁵N correlation, can reveal through-bond and through-space connectivities, providing constraints on the intermolecular arrangement of the peptides within the assembly.
Table 1: Potential ssNMR Observables for Characterizing this compound Assemblies (based on analogous systems)
| ssNMR Parameter | Structural Information Obtainable | Analogous System Example |
| ¹³C Chemical Shifts | Secondary structure (β-sheet, α-helix, etc.), backbone torsion angles (φ, ψ) | Ala-Ala-Ala researchgate.net |
| ¹⁵N Chemical Shifts | Hydrogen bonding environment, secondary structure | Selectively labeled peptides nih.gov |
| ¹⁷O Chemical Shifts | Molecular packing, distinction between parallel and anti-parallel β-sheets | Ala-Ala-Ala nih.gov |
| Dipolar Couplings | Internuclear distances, molecular conformation and orientation | Labeled dipeptides |
Advanced Vibrational Spectroscopies: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that provide detailed information about the stereochemistry and conformation of chiral molecules in solution and the solid state. These methods are particularly sensitive to the secondary structure of peptides and the supramolecular chirality of their assemblies.
VCD measures the differential absorption of left and right circularly polarized infrared light. For peptide assemblies, the amide I band (primarily C=O stretching) is particularly informative. The shape and sign of the VCD signal in this region can distinguish between different secondary structures like α-helices, β-sheets, and random coils. Density-functional theory (DFT) calculations on model dipeptides like N-acetyl L-alanine N'-methylamide have shown that VCD spectra are highly sensitive to conformational changes and hydration. nih.gov For this compound assemblies, VCD could confirm the presence of β-sheet structures and potentially reveal the handedness of any twist in the assembled fibrils or ribbons.
ROA, the Raman scattering equivalent of VCD, also provides rich conformational information. cas.cz Studies on alanine oligopeptides have demonstrated that ROA spectra evolve with increasing chain length, reflecting the adoption of specific conformations like the poly(L-proline) II (PPII) helix in solution. nih.gov The extended amide III region in ROA is a known marker for PPII-like structures. nih.gov In the context of this compound assemblies, ROA could be used to probe the local conformation of the peptide backbone within the larger structure and identify characteristic vibrational modes associated with the self-assembled state. The sensitivity of ROA to local chirality would be invaluable in understanding the arrangement of the individual peptide molecules. cas.cz
Table 2: Application of VCD and ROA to this compound Assemblies (based on analogous systems)
| Technique | Spectral Region of Interest | Information Gained | Analogous System Example |
| VCD | Amide I (approx. 1600-1700 cm⁻¹) | Secondary structure (e.g., β-sheet), supramolecular chirality (handedness of twist) | N-acetyl L-alanine N'-methylamide nih.gov |
| ROA | Amide I, Amide III, CH-stretching | Local peptide conformation (e.g., PPII-like), side-chain orientation, intermolecular interactions | Alanine oligopeptides nih.gov, Ala-Ala dipeptides cas.cz |
High-Resolution Microscopy (e.g., Transmission Electron Microscopy, Atomic Force Microscopy) for Structural Characterization
High-resolution microscopy techniques are indispensable for directly visualizing the morphology and dimensions of nanoscale assemblies. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are complementary methods that would provide a comprehensive picture of the structures formed by this compound.
AFM provides three-dimensional topographical information of the assemblies on a surface. It can be operated in different modes to probe not only the structure but also the mechanical properties of the nanostructures. Unlike TEM, AFM does not require staining and can be performed in a liquid environment, allowing for the study of the assemblies in a near-native state. For this compound, AFM could be used to measure the height of the assembled fibrils or sheets, which can be correlated with the molecular packing arrangement (e.g., single-layer vs. bilayer). The combination of TEM and AFM provides a powerful approach for a thorough morphological characterization. longdom.org
Table 3: High-Resolution Microscopy for Morphological Analysis of this compound Assemblies
| Technique | Information Provided | Key Advantages |
| Transmission Electron Microscopy (TEM) | Morphology (nanofibers, ribbons, etc.), width, length, fine structural details | High resolution, direct visualization of overall structure |
| Atomic Force Microscopy (AFM) | 3D topography, height, surface roughness, mechanical properties | No staining required, can be performed in liquid, provides quantitative height data |
Q & A
Basic: What validated synthetic routes exist for L-Alanyl-L-alanyl-N-butyl-L-alaninamide, and how can reaction efficiency be optimized?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) is a primary method, utilizing Fmoc/t-Bu protection strategies. Coupling agents like HBTU or HATU in DMF with DIEA as a base enhance reaction efficiency . Monitoring via TLC or LC-MS ensures intermediate formation. Post-synthesis, cleavage from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) yields the crude product. Optimization involves adjusting molar ratios (e.g., 3:1 excess of amino acid) and reaction times (2–4 hours per coupling step) to minimize racemization.
Basic: Which analytical techniques are most effective for confirming purity and structural identity?
Methodological Answer:
- Purity: Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) at 220 nm .
- Structural Confirmation:
Advanced: How can structural ambiguities (e.g., stereochemical discrepancies) be resolved when spectroscopic data are inconclusive?
Methodological Answer:
For unresolved stereochemistry or regiochemistry:
- X-ray Crystallography: Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to determine absolute configuration .
- 2D NMR: NOESY or ROESY to identify spatial proximities (e.g., between alanyl methyl groups and the butyl chain) .
- Vibrational Circular Dichroism (VCD): Differentiate enantiomers by comparing experimental and computed spectra .
Advanced: How should researchers address contradictions in reported bioactivity data during meta-analyses?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .
- Statistical Harmonization: Apply mixed-effects models to account for inter-study heterogeneity.
- Dose-Response Validation: Use Hill slope analysis to confirm EC50/IC50 consistency across studies .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Short-Term: Store lyophilized powder at -20°C in a desiccator (humidity <10%) .
- Long-Term: Dissolve in anhydrous DMSO (10 mM), aliquot, and store at -80°C. Avoid freeze-thaw cycles .
- Stability Monitoring: Periodic LC-MS analysis to detect hydrolysis or oxidation (e.g., check for deamidation at pH 7.4) .
Advanced: What computational methods predict the compound’s interactions with biological targets (e.g., proteases)?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Glide to model binding poses with catalytic triads (e.g., serine proteases) .
- MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å).
- QM/MM: Hybrid quantum mechanics/molecular mechanics to study transition states in enzymatic cleavage .
Basic: How to design a stability study under physiological conditions (e.g., for drug delivery research)?
Methodological Answer:
- Buffer Systems: PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
- Sampling Intervals: Analyze degradation at 0, 24, 48, and 72 hours via HPLC.
- Degradation Products: Identify via LC-MS/MS (e.g., hydrolyzed alanine residues or butyl chain oxidation) .
Advanced: What challenges arise in synthesizing enantiomerically pure forms, and how can they be mitigated?
Methodological Answer:
- Racemization Risk: Minimize by using low temperatures (0–4°C) during coupling and avoiding prolonged exposure to basic conditions .
- Chiral Resolution: Employ chiral HPLC (e.g., Chirobiotic T column) or enzymatic resolution with subtilisin .
- Crystallization-Induced Asymmetric Transformation: Use chiral solvents (e.g., (R)- or (S)-limonene) to favor one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
